molecular formula C11H13FO B13250574 4-(2-Fluorophenyl)oxane

4-(2-Fluorophenyl)oxane

Cat. No.: B13250574
M. Wt: 180.22 g/mol
InChI Key: HLWNHHQGYKDGAP-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)oxane is an organic compound with the molecular formula C11H13FO It is a derivative of oxane, where a fluorophenyl group is attached to the fourth carbon of the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)oxane typically involves the reaction of 2-fluorobenzyl alcohol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the fluorobenzyl alcohol to form the desired product. The reaction conditions usually involve mild temperatures and the use of a solvent such as dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and efficiency. This may involve the use of continuous flow reactors, higher concentrations of reactants, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)oxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 4-(2-Fluorophenyl)oxanone or 4-(2-Fluorophenyl)carboxylic acid.

    Reduction: Formation of 4-(2-Fluorophenyl)oxanol or 4-(2-Fluorophenyl)alkane.

    Substitution: Formation of various substituted phenyl oxanes depending on the substituent introduced.

Scientific Research Applications

4-(2-Fluorophenyl)oxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)oxane involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A parent compound of 4-(2-Fluorophenyl)oxane, used as a protecting group in organic synthesis.

    4-(4-Fluorophenyl)oxane: A similar compound with a fluorine atom at a different position on the phenyl ring.

    2-(4-Fluorophenyl)oxirane: Another fluorinated oxane derivative with different chemical properties.

Uniqueness

This compound is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets

Properties

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

4-(2-fluorophenyl)oxane

InChI

InChI=1S/C11H13FO/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9H,5-8H2

InChI Key

HLWNHHQGYKDGAP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC=CC=C2F

Origin of Product

United States

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